molecular formula C18H15NO2S B11671966 (2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11671966
M. Wt: 309.4 g/mol
InChI Key: ABBDSBLROZKRTN-UHFFFAOYSA-N
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Description

(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an acetylphenylamino group and an ethylidene group attached to the benzothiophene core

Preparation Methods

The synthesis of (2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate precursors such as 2-bromoacetophenone and thiourea.

    Introduction of the Acetylphenylamino Group: The acetylphenylamino group can be introduced via nucleophilic substitution reactions using 4-acetylaniline.

    Formation of the Ethylidene Group: The ethylidene group can be introduced through condensation reactions involving aldehydes or ketones.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Condensation: Condensation reactions can lead to the formation of larger molecules by combining the compound with other reactants.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Acetylphenylamino Compounds: Compounds with similar acetylphenylamino groups but different core structures.

    Ethylidene Compounds: Compounds with similar ethylidene groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

1-[4-[1-(3-hydroxy-1-benzothiophen-2-yl)ethylideneamino]phenyl]ethanone

InChI

InChI=1S/C18H15NO2S/c1-11(19-14-9-7-13(8-10-14)12(2)20)18-17(21)15-5-3-4-6-16(15)22-18/h3-10,21H,1-2H3

InChI Key

ABBDSBLROZKRTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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